(5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one
Description
This compound belongs to the class of (Z)-configured thiazol-4-one derivatives, characterized by a benzylidene moiety at position 5 and an anilino substituent at position 2 of the thiazole ring. The (Z)-stereochemistry is critical for its biological activity, as confirmed by X-ray crystallography in related analogs . Key structural features include:
- 4-Methoxyanilino group: Improves solubility and may modulate electronic effects via resonance donation.
- Thiazol-4-one core: A heterocyclic scaffold known for diverse pharmacological activities, including antimicrobial and anticancer properties .
Synthesis typically involves condensation of substituted benzaldehydes with thiazol-4-one precursors under mild conditions (e.g., K₂CO₃ in methanol at room temperature), yielding products with >80% purity .
Properties
Molecular Formula |
C21H16BrN3O2S |
|---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
(5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H16BrN3O2S/c1-27-18-10-6-15(7-11-18)23-21-24-20(26)19(28-21)13-17-3-2-12-25(17)16-8-4-14(22)5-9-16/h2-13H,1H3,(H,23,24,26)/b19-13- |
InChI Key |
FMLYPOHPKUYTOF-UYRXBGFRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=CN3C4=CC=C(C=C4)Br)/S2 |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Br)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Bromination: The pyrrole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group.
Formation of the Thiazolidinone Core: The thiazolidinone core is synthesized by reacting a thiourea derivative with a carbonyl compound under acidic or basic conditions.
Condensation Reaction: The final step involves the condensation of the bromophenyl-pyrrole derivative with the thiazolidinone core in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazol-4-One Analogs
- Substituent Variations: The target compound differs from analogs in this series by its pyrrol-2-ylmethylidene group. Most analogs in this series feature simpler benzylidene or phenylamino substituents.
- Biological Activity : Analogs with electron-withdrawing groups (e.g., nitro, bromo) on the benzylidene moiety show enhanced antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) compared to electron-donating groups (e.g., methoxy) .
Table 1: Key Properties of Thiazol-4-One Derivatives
Thiazolo-Triazolone Derivatives ()
The compound (5Z)-2-(4-bromophenyl)-5-[(4-methoxyphenyl)methylene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one shares the 4-bromo and 4-methoxy substituents but incorporates a fused triazole ring.
- 2.9 for the target compound) .
- Synthetic Route : Requires harsher conditions (reflux in acetic acid) compared to the target compound’s room-temperature synthesis .
Pyrazolone and Pyrazole Derivatives ()
- Pyrazolone Scaffold : Compounds like (4Z)-4-[(pyrazol-4-yl)methylene]pyrazolone () exhibit antitumor activity (IC₅₀: 12 µM vs. HeLa cells) but lack the thiazole ring’s sulfur atom, which is critical for redox activity in the target compound .
- Substituent Effects: The 4-methoxyanilino group in the target compound provides better solubility in polar solvents (e.g., DMSO) compared to pyrazolone derivatives with hydrophobic substituents .
4-Thiazolidinone Derivatives ()
- Hydrazone vs. Anilino Groups: The compound 5-(Z)-[(4-methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone () features a hydrazone linker, which may enhance metal chelation but reduce metabolic stability compared to the target compound’s anilino group .
- Biological Performance: Thiazolidinones with hydroxyl groups (e.g., 4-hydroxyphenyl) show superior antioxidant activity (EC₅₀: 18 µM in DPPH assay) but weaker antimicrobial effects than the target compound .
Key Research Findings
Stereochemical Influence : The (Z)-configuration in the target compound is essential for maintaining planar geometry, facilitating interactions with enzymes like dihydrofolate reductase (DHFR) .
Substituent Trade-offs: Bromine enhances halogen bonding but increases molecular weight (MW: 455.3 vs. 398.4 for non-brominated analogs). Methoxy groups improve solubility but may reduce membrane permeability .
Synthetic Scalability : Room-temperature synthesis () offers practical advantages over reflux-based methods (), with yields >80% in most cases .
Biological Activity
The compound (5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one is a thiazole derivative notable for its complex structure and potential biological activities. This article explores its biological activity, synthesis, and pharmacological properties based on available research findings and case studies.
Chemical Structure and Properties
This compound features a thiazole ring, a pyrrole moiety, and various functional groups, including bromine and methoxy. Its molecular formula is , with a molecular weight of approximately 482.39 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 482.39 g/mol |
| Boiling Point | 599.9 ± 60.0 °C |
| Density | 1.39 ± 0.1 g/cm³ |
| pKa | -2.82 ± 0.20 |
Pharmacological Properties
Preliminary studies indicate that This compound exhibits several pharmacological properties:
- Anticancer Activity : Compounds with similar structures have shown potential as anticancer agents due to their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines .
- Antimicrobial Properties : The thiazole moiety is known for antimicrobial activity, which may extend to this compound, although specific studies are needed to confirm its efficacy against pathogens.
- Enzyme Inhibition : Initial assays suggest that this compound may inhibit certain enzymes involved in disease pathways, which could be leveraged for therapeutic applications .
The biological activity of this compound is hypothesized to involve interaction with biological macromolecules such as proteins and nucleic acids. Techniques like molecular docking and bioassays are used to elucidate these interactions .
Study 1: Anticancer Activity Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of thiazole compounds and evaluated their anticancer activity against various cell lines. The results indicated that compounds similar to This compound exhibited significant cytotoxicity against breast cancer cells, suggesting a promising avenue for further development .
Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of thiazole derivatives, including the target compound. The findings demonstrated moderate antibacterial activity against Gram-positive bacteria, highlighting the potential for developing new antimicrobial agents from this class of compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
